1-Phényl-1-hexanol

Vue d'ensemble

Description

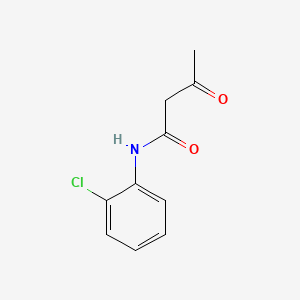

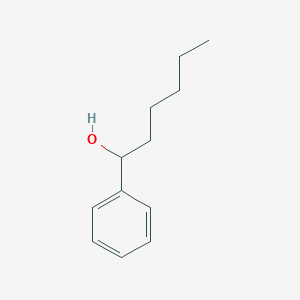

1-Phenyl-1-hexanol is an organic compound classified as an alcohol. It consists of a phenyl group (a benzene ring) attached to a hexanol chain. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Applications De Recherche Scientifique

1-Phenyl-1-hexanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a model compound in studies of alcohol metabolism and enzyme activity.

Medicine: Research on its potential therapeutic effects and interactions with biological systems.

Industry: Utilized in the production of fragrances and as a solvent in chemical processes

Mécanisme D'action

Target of Action

This compound is a type of alcohol, and alcohols generally interact with a variety of biological targets, including enzymes and cell membranes .

Mode of Action

Alcohols typically exert their effects by altering the structure and function of proteins and lipids within cell membranes, potentially disrupting cellular processes .

Biochemical Pathways

Alcohols can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

It has a molecular weight of 17828, which suggests it may be absorbed and distributed throughout the body . Its logP value of 3.51 indicates it is moderately lipophilic, which could influence its distribution and elimination . The water solubility of 1-Phenyl-1-hexanol is estimated to be 202.6 mg/L at 25°C, which could affect its absorption and distribution .

Result of Action

Alcohols can have a variety of effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-1-hexanol. For instance, its boiling point is 258.5°C at 760 mmHg, and its vapor pressure is 0.0±0.6 mmHg at 25°C . These properties suggest that 1-Phenyl-1-hexanol may be stable under normal environmental conditions but could evaporate under high heat or low pressure .

Analyse Biochimique

Biochemical Properties

1-Phenyl-1-hexanol plays a significant role in biochemical reactions, particularly due to its alcohol functional group. This compound can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its interaction with enzymes, proteins, and other biomolecules. For instance, 1-Phenyl-1-hexanol can act as a substrate for alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones . Additionally, its hydrophobic phenyl group allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

Cellular Effects

1-Phenyl-1-hexanol influences various cellular processes. It can affect cell signaling pathways by interacting with membrane-bound receptors or enzymes. For example, its interaction with lipid bilayers can alter membrane properties, impacting signal transduction pathways . Furthermore, 1-Phenyl-1-hexanol may influence gene expression by modulating the activity of transcription factors or other regulatory proteins. Its effects on cellular metabolism include potential alterations in the balance of redox reactions due to its role as a substrate for alcohol dehydrogenase .

Molecular Mechanism

At the molecular level, 1-Phenyl-1-hexanol exerts its effects through various mechanisms. It can bind to enzymes such as alcohol dehydrogenase, leading to enzyme activation or inhibition depending on the context . The compound’s hydrophobic interactions with lipid membranes can disrupt membrane organization, affecting membrane-bound proteins and their functions . Additionally, 1-Phenyl-1-hexanol may influence gene expression by interacting with nuclear receptors or other transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenyl-1-hexanol can change over time. The compound’s stability and degradation are important factors to consider. 1-Phenyl-1-hexanol is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that its effects on cellular function can vary, with potential impacts on cell viability and metabolic activity observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1-Phenyl-1-hexanol in animal models vary with dosage. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or membrane properties . At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential cytotoxicity . Threshold effects have been observed, where specific concentrations of 1-Phenyl-1-hexanol lead to significant changes in biological responses .

Metabolic Pathways

1-Phenyl-1-hexanol is involved in several metabolic pathways. It can be metabolized by alcohol dehydrogenase to form the corresponding aldehyde or ketone . This metabolic process may involve cofactors such as NAD+ or NADP+, which are essential for the redox reactions catalyzed by the enzyme . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1-Phenyl-1-hexanol is transported and distributed through interactions with transporters and binding proteins. Its hydrophobic nature allows it to diffuse across lipid membranes, facilitating its distribution within cellular compartments . The compound may also bind to specific proteins that aid in its transport and localization, affecting its accumulation in different tissues .

Subcellular Localization

1-Phenyl-1-hexanol’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can localize to lipid membranes, where it affects membrane fluidity and protein function . Additionally, the compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . These localization patterns can impact its activity and function within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Phenyl-1-hexanol can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with hexanal in the presence of a Grignard reagent. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{MgBr} + \text{C}6\text{H}{13}\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{OH})\text{C}6\text{H}{13} ] This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture .

Industrial Production Methods: Industrial production of 1-Phenyl-1-hexanol often involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Phenyl-1-hexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-Phenyl-1-hexanone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Reduction of 1-Phenyl-1-hexanol can yield 1-Phenylhexane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in 1-Phenyl-1-hexanol can be substituted with other functional groups using reagents like thionyl chloride to form 1-Phenyl-1-chlorohexane.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

Oxidation: 1-Phenyl-1-hexanone.

Reduction: 1-Phenylhexane.

Substitution: 1-Phenyl-1-chlorohexane.

Comparaison Avec Des Composés Similaires

1-Phenyl-1-hexanol can be compared with other similar compounds such as:

1-Hexanol: Lacks the phenyl group, making it less hydrophobic and less aromatic.

1-Phenyl-2-hexanol: Has an additional hydroxyl group, leading to different chemical properties and reactivity.

1-Phenyl-1-pentanol: Shorter carbon chain, affecting its physical properties and solubility.

Uniqueness: The presence of both a phenyl group and a hexanol chain in 1-Phenyl-1-hexanol gives it unique chemical properties, such as higher hydrophobicity and aromaticity compared to other alcohols .

Propriétés

IUPAC Name |

1-phenylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCRDVHXRDRHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278010 | |

| Record name | 1-Phenyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4471-05-0 | |

| Record name | 4471-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the chirality of 1-phenyl-1-hexanol affect its interaction with rat hydroxysteroid sulfotransferase STa?

A: Research indicates that rat hydroxysteroid sulfotransferase STa exhibits stereoselectivity towards the enantiomers of 1-phenyl-1-hexanol. Specifically, the (R)-(+)-enantiomer of 1-phenyl-1-hexanol shows a preference as a substrate compared to its (S)-(-)-enantiomer. This difference in catalytic efficiency is approximately three-fold, suggesting that the stereochemistry of the secondary alcohol significantly influences its interaction with STa. [] This preference likely arises from specific interactions between the chiral center of 1-phenyl-1-hexanol and the active site of the enzyme.

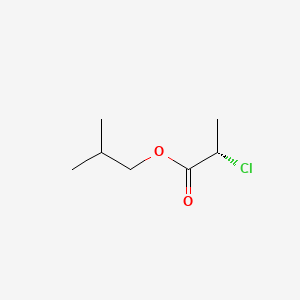

Q2: What is the role of 1-phenyl-1-hexanol in studying the mechanism of nevirapine-induced skin rashes?

A: 1-Phenyl-1-hexanol has been identified as a valuable tool in investigating the mechanism behind nevirapine-induced skin rashes. Studies have shown that a sulfate metabolite of nevirapine, 12-OH-nevirapine sulfate, formed in the skin, is responsible for covalent binding and the subsequent rash development. [] Topical application of 1-phenyl-1-hexanol, a known sulfotransferase inhibitor, successfully prevented both the covalent binding of 12-OH-nevirapine sulfate in the skin and the development of the rash at the application site. [] This finding strongly suggests that the sulfation of 12-OH-nevirapine is a crucial step in the pathway leading to nevirapine-induced skin rashes, and 1-phenyl-1-hexanol serves as a potent inhibitor of this process.

Q3: Can you elaborate on the use of 1-phenyl-1-hexanol in investigating the substrate specificity of sulfotransferases?

A: 1-Phenyl-1-hexanol, along with a series of chiral benzylic alcohols and steroid substrates, has been employed to investigate the substrate specificity of sulfotransferase enzymes, particularly rat hydroxysteroid sulfotransferase STa. [] These studies revealed that STa displays varying degrees of stereoselectivity depending on the structure of the secondary alcohol substrate. The observed differences in catalytic efficiency provide valuable insights into the structural features and stereochemical preferences of the enzyme's active site. This knowledge contributes to a broader understanding of sulfotransferase function and their role in xenobiotic metabolism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B1583477.png)

![2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]](/img/structure/B1583478.png)